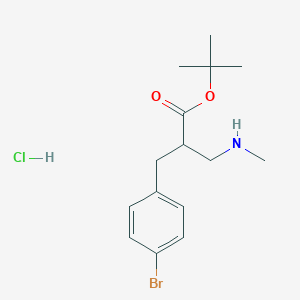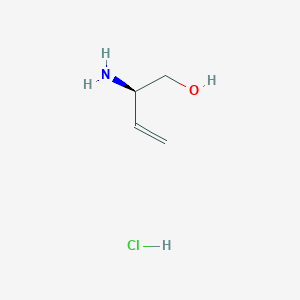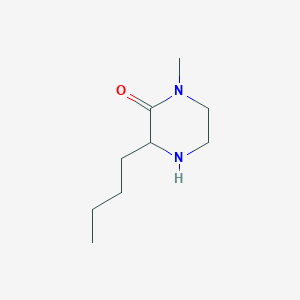
3-ブチル-1-メチルピペラジン-2-オン
説明
“3-Butyl-1-methylpiperazin-2-one” is an organic compound with the linear formula C9H18N2O . It belongs to the class of piperazine derivatives.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “3-Butyl-1-methylpiperazin-2-one”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “3-Butyl-1-methylpiperazin-2-one” is represented by the SMILES string CCCCC1NCCN(C)C1=O . The InChI code for the compound is 1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 .
Physical and Chemical Properties Analysis
“3-Butyl-1-methylpiperazin-2-one” is a solid compound . Its molecular weight is 170.25 g/mol .
科学的研究の応用
医薬品用途
3-ブチル-1-メチルピペラジン-2-オン: は、ピペラジン誘導体であり、その多様性と有益な特性により、医薬品によく見られる化合物群です 。この化合物は、さまざまな状態を標的にする薬物の合成における前駆体として役立ちます。 その構造的柔軟性により、キナーゼ阻害剤または受容体モジュレーターとして作用する分子に組み込むことができ、これは癌や神経疾患の治療に不可欠です .
化学合成
この化合物は、合成化学において中間体として重要な役割を果たします。その反応性は、ブッフバルト・ハートウィッグアミノ化や芳香族求核置換反応などの反応を通じて、複雑な分子の形成に利用できます。 これらの方法は、さまざまな化学産業における精密な建築設計を備えた化合物を構築する上で基本的なものです .
生物活性分子の開発
ピペラジン部分は、生物活性分子に存在することが知られています。この化合物は、酵素や受容体などの生物学的標的に相互作用してその活性を調節する分子の設計に用いることができます。 これは、特に新規治療薬の発見において関連しています .
作用機序
Mode of Action
- The compound binds to specific penicillin-binding proteins (PBPs) located inside bacterial cell walls. This interaction inhibits the final stage of bacterial cell wall synthesis. By disrupting cell wall formation, 3-butyl-1-methylpiperazin-2-one leads to cell lysis. Autolytic enzymes, including autolysins, may play a role in this process .
Keep in mind that additional research is essential to fully elucidate the mechanism of action and other aspects of 3-butyl-1-methylpiperazin-2-one. If you have any further questions or need additional information, feel free to ask! 😊🔬 .
生化学分析
Biochemical Properties
3-Butyl-1-methylpiperazin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, influencing the production of short-chain fatty acids (SCFAs) which are crucial for maintaining energy balance and normal physiological functions . The nature of these interactions often involves modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of 3-Butyl-1-methylpiperazin-2-one on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been shown to induce apoptosis by upregulating apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This suggests that 3-Butyl-1-methylpiperazin-2-one may have potential as an anticancer agent by promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, 3-Butyl-1-methylpiperazin-2-one exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For instance, it has been noted to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes, thereby reducing the production of pro-inflammatory mediators . This highlights its potential role in modulating inflammatory responses at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Butyl-1-methylpiperazin-2-one in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can vary over time, with potential degradation affecting its efficacy . Long-term exposure to 3-Butyl-1-methylpiperazin-2-one in in vitro or in vivo studies may lead to alterations in cellular functions, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butyl-1-methylpiperazin-2-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperazine derivatives have been shown to reduce nociceptive and arthritic symptoms in rat models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity and ensure maximum therapeutic benefit.
Metabolic Pathways
3-Butyl-1-methylpiperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been observed to influence glycolipid metabolism by modulating the production of SCFAs, which play a key role in maintaining energy homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Butyl-1-methylpiperazin-2-one within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, thereby influencing its activity and function . The precise mechanisms of transport and distribution are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Butyl-1-methylpiperazin-2-one can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-butyl-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAGOYADKISGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



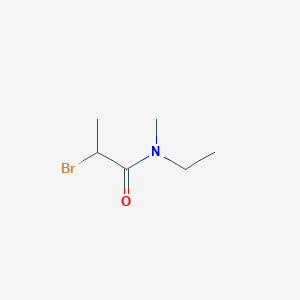



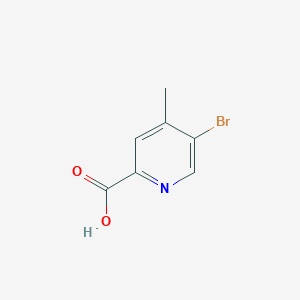

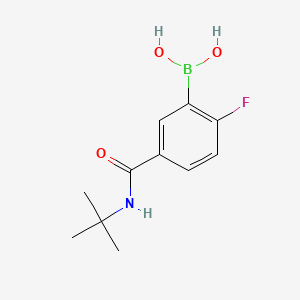
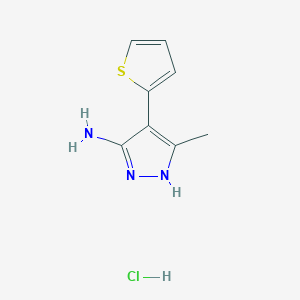
![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)

